molecular formula C16H20F3NO2 B1297974 Ethyl 1-(4-Trifluoromethyl-benzyl)-piperidine-4-carboxylate CAS No. 414886-03-6

Ethyl 1-(4-Trifluoromethyl-benzyl)-piperidine-4-carboxylate

Cat. No. B1297974
M. Wt: 315.33 g/mol
InChI Key: AZNPIQSTLPNVIB-UHFFFAOYSA-N
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Description

Ethyl 1-(4-Trifluoromethyl-benzyl)-piperidine-4-carboxylate is a compound that falls within the broader category of piperidine derivatives, which are known for their diverse pharmacological activities. Piperidine derivatives have been extensively studied due to their potential therapeutic applications, particularly in the treatment of cognitive disorders such as Alzheimer's disease. These compounds often function as inhibitors of the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, these derivatives can increase acetylcholine levels in the brain, potentially improving cognitive function .

Synthesis Analysis

The synthesis of piperidine derivatives often involves multi-step chemical reactions that introduce various functional groups to the piperidine ring. For instance, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives involves the introduction of a benzyl group and an aminoethyl moiety to the piperidine ring, with further modifications to the benzamide group enhancing anti-AChE activity . Similarly, the synthesis of 2,5-substituted piperidines from ethyl 1-benzyl-6-cyano-3-piperidinecarboxylate involves reduction, p-fluorobenzoylation, and nucleophilic substitution reactions . These synthetic routes are crucial for creating compounds with the desired biological activity and selectivity.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is characterized by the presence of a six-membered piperidine ring, which can be substituted at various positions to modulate the compound's properties. The molecular geometry and electronic distribution of these compounds can be studied using spectroscopic methods and theoretical calculations, such as density functional theory (DFT). For example, the molecular geometry of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was optimized using DFT, and the compound's hydrogen bonding sites were confirmed through Mulliken population analysis .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, which are essential for their synthesis and functionalization. These reactions include esterification, hydrogenation, reductive amination, and nucleophilic substitution, among others . The choice of reaction conditions, such as the use of specific catalysts or reagents, can influence the yield and selectivity of the desired products. For instance, microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate by certain microorganisms can produce diastereo- and enantioselective hydroxy esters .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are important for the compound's pharmacokinetics and pharmacodynamics. For example, the introduction of a bulky substituent in the para position of the benzamide moiety can significantly increase the anti-AChE activity of the compound . Additionally, the presence of specific functional groups can affect the compound's ability to cross the blood-brain barrier, which is crucial for central nervous system activity.

properties

IUPAC Name

ethyl 1-[[4-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3NO2/c1-2-22-15(21)13-7-9-20(10-8-13)11-12-3-5-14(6-4-12)16(17,18)19/h3-6,13H,2,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZNPIQSTLPNVIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(4-Trifluoromethyl-benzyl)-piperidine-4-carboxylate

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